Direct Linkage to Patent-Validated FAK Inhibitor Chemotype with Sub-Nanomolar Potency
The 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine scaffold is the core structural feature in a class of pyrazolylaminopyridines disclosed as potent FAK inhibitors [1]. Within this patent family, compounds incorporating this exact pyrazolylaminopyridine core consistently achieve FAK enzymatic IC50 values of <1 nM [2]. This level of potency defines a clear activity threshold; analogs lacking the 5-fluoropyridine substitution or the 3-amino group on the pyrazole ring, when tested under identical assay conditions, fail to meet this benchmark, underscoring the essential nature of the precise substitution pattern.
| Evidence Dimension | FAK Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50 < 1 nM (as a core scaffold for optimized derivatives) |
| Comparator Or Baseline | Unsubstituted pyrazolylaminopyridine analogs or alternative regioisomers |
| Quantified Difference | Potency reduction of >10- to >100-fold; often failing to reach sub-micromolar activity in the same FAK assay [2]. |
| Conditions | In vitro FAK enzymatic assay using recombinant human FAK kinase domain, as described in patent examples [2]. |
Why This Matters
For procurement, this establishes the compound as the essential starting point for any SAR exploration aiming to replicate or improve upon the sub-nanomolar FAK inhibition observed in lead patent compounds.
- [1] US Patent Application 20110269774. (2011). Pyrazolylaminopyridines as inhibitors of FAK. Retrieved from https://patents.justia.com/patent/20110269774 View Source
- [2] Synthesis and bioactivity of novel amino-pyrazolopyridines (as cited in patent family for FAK inhibitors). Data extracted from patent US20110269774 examples. View Source
